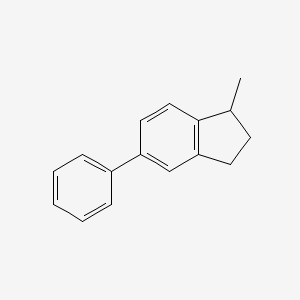![molecular formula C6H5N3O2 B13789513 (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide is an organic compound with a unique structure that includes a cyano group, a propynyl group, and an oxime functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide typically involves the reaction of cyanoacetamide with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxime functionality can also interact with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide: shares similarities with other cyanoacetamide derivatives and oxime compounds.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups but different applications.
Uniqueness
- The presence of both a cyano group and an oxime functionality in this compound makes it unique compared to other similar compounds. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C6H5N3O2 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(1E)-2-amino-2-oxo-N-prop-2-ynoxyethanimidoyl cyanide |
InChI |
InChI=1S/C6H5N3O2/c1-2-3-11-9-5(4-7)6(8)10/h1H,3H2,(H2,8,10)/b9-5+ |
Clé InChI |
YFQZAEFPICDATH-WEVVVXLNSA-N |
SMILES isomérique |
C#CCO/N=C(\C#N)/C(=O)N |
SMILES canonique |
C#CCON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






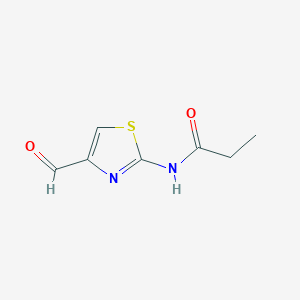
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
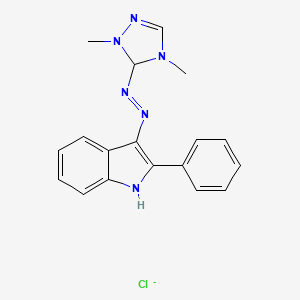
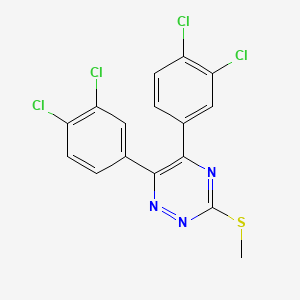
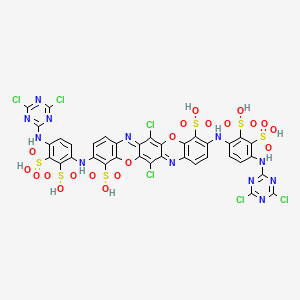
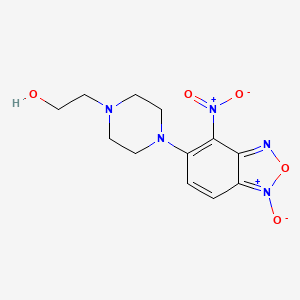

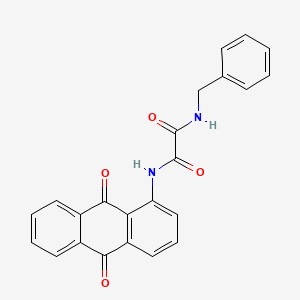
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
